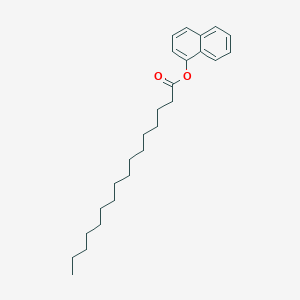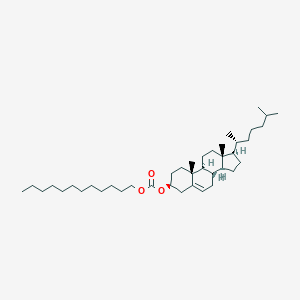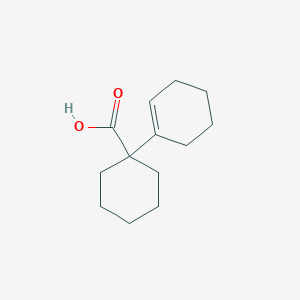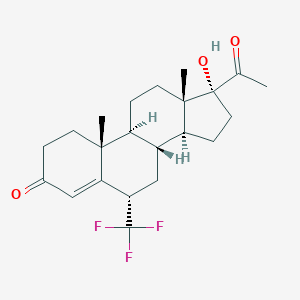
Flumedroxone
Übersicht
Beschreibung
Flumedroxone, a synthetic steroid, has been studied for its potential use in the prophylactic treatment of migraine. It is known by the chemical name 17-acetoxy-6α-trifluoromethylpregn-4-ene-3,20-dione and has been referred to by the trade name Demigran. The compound has been investigated for its effects on liver enlargement in rats after chronic administration, suggesting a possible impact on liver metabolism or function . Additionally, flumedroxone has been evaluated in a clinical setting for its efficacy in reducing the frequency and severity of migraines, particularly in women whose migraines worsen around menstruation .
Synthesis Analysis
The synthesis of flumedroxone acetate, as well as a related compound VD682, was carried out by Leo Pharmaceutical Products Ltd. The synthesis process involved the creation of a steroid drug that was then suspended in water using compound tragacanth powder for administration in experimental settings . However, the specific details of the synthesis process are not provided in the abstracts available.
Molecular Structure Analysis
Flumedroxone acetate's molecular structure includes a trifluoromethyl group, which is a characteristic moiety that could influence its biological activity and pharmacokinetics. The presence of an acetoxy group suggests that it is a derivative of a pregnene steroid. The molecular structure likely plays a role in the drug's interaction with biological systems, as seen in the liver enlargement observed in rats .
Chemical Reactions Analysis
The available data does not provide detailed information on the chemical reactions specifically involving flumedroxone. However, the compound's interaction with biological systems, such as the liver enlargement observed in rats, indicates that it undergoes metabolic processes within the body . The exact metabolic pathways and chemical reactions remain unspecified in the provided abstracts.
Physical and Chemical Properties Analysis
The physical and chemical properties of flumedroxone are not explicitly detailed in the provided abstracts. However, the mention of a micronized preparation of the drug suggests that particle size reduction techniques were employed to improve its bioavailability or solubility for the clinical trial . The use of a micronized form indicates that the physical properties of flumedroxone were considered important for its therapeutic application.
Relevant Case Studies
A double-blind controlled trial was conducted to assess the prophylactic value of flumedroxone in migraine patients. The study found that flumedroxone was effective in reducing the number and severity of headaches in women with menstrual-related migraines. However, side effects were frequent, with polymenorrhagia being the most common among women of reproductive age . Another study reported liver enlargement in rats after chronic administration of flumedroxone acetate, highlighting the need for further investigation into the drug's long-term effects .
Wissenschaftliche Forschungsanwendungen
Pharmacological Antidotes and Their Applications : A review by Sivilotti (2016) discusses Flumazenil, a benzodiazepine receptor antagonist, in contrast with naloxone, an opioid antagonist. The paper examines their use as pharmacological antidotes, which could offer insights into the broader field of antidote research, potentially relevant to compounds like Flumedroxone.
Drug-Induced Mortality Research : Carai, Colombo, and Gessa (2005) conducted a study on the protective effects of various compounds, including Flumazenil, against γ-hydroxybutyric acid (GHB)-induced mortality in mice. This study, found in Annals of Emergency Medicine and Annals of Emergency Medicine, may provide insights into research methodologies for studying the effects of drugs like Flumedroxone.
Antidepressants in Cancer Research : Krishnan et al. (2008) in Biochemical Pharmacology discuss the use of Fluoxetine, an antidepressant, in cancer research, highlighting its antiproliferative activity in tumor cells. This research could be informative for understanding the broader applications of pharmaceuticals in oncology.
Dendrimers in Biomedicine : Chiș et al. (2020) in their paper in Molecules discuss the applications and limitations of dendrimers in biomedicine. While not directly related to Flumedroxone, this research could provide a perspective on the development of drug delivery systems, which might be relevant to Flumedroxone's applications.
Antidepressant-Induced Plasticity : Vetencourt et al. (2008), in a study published in Science, investigate the role of Fluoxetine in restoring neuronal plasticity. This research might offer insights into the neurological applications of similar compounds.
Flurbiprofen in Arthritis Management : Mohamed et al. (2022) in Pharmaceutics discuss the design of targeted Flurbiprofen nanoparticles for arthritis management. This study might offer insights into drug formulation and targeted delivery, relevant to similar compounds like Flumedroxone.
Eigenschaften
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29F3O3/c1-12(26)21(28)9-6-16-14-11-18(22(23,24)25)17-10-13(27)4-7-19(17,2)15(14)5-8-20(16,21)3/h10,14-16,18,28H,4-9,11H2,1-3H3/t14-,15+,16+,18+,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZJOBWKHSYNMO-SCUQKFFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C(F)(F)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
987-18-8 (acetate) | |
| Record name | Flumedroxone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40905080 | |
| Record name | 17-Hydroxy-6alpha-(trifluoromethyl)pregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flumedroxone | |
CAS RN |
15687-21-5 | |
| Record name | (6α)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flumedroxone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumedroxone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13610 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17-Hydroxy-6alpha-(trifluoromethyl)pregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUMEDROXONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K80185F39X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



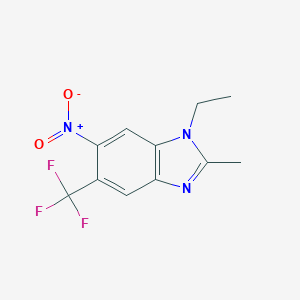
![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)
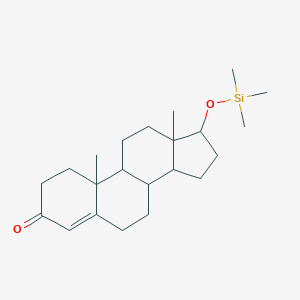


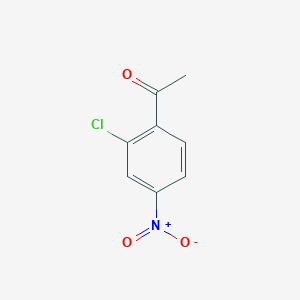
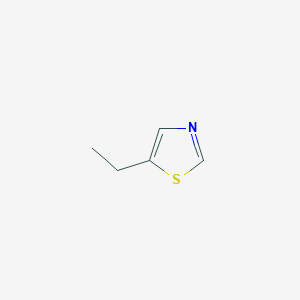
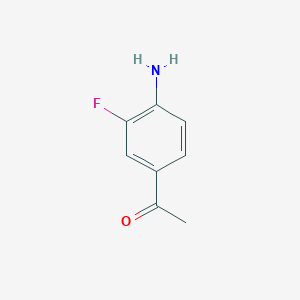
![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)

